CID 78070415
Description
Such structural motifs are often associated with diverse reactivity, enabling applications in drug discovery, catalysis, or polymer chemistry. Hypothetically, its synthesis could involve multi-step organic reactions, such as condensation or cross-coupling, to achieve its unique stereochemical or electronic properties .
Properties
Molecular Formula |
C13H9Cl2Si |
|---|---|
Molecular Weight |
264.20 g/mol |
InChI |
InChI=1S/C13H9Cl2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |
InChI Key |
ALOFFLWBLOYHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)[Si])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78070415 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis processes that ensure high purity and yield. These methods often utilize advanced chemical engineering techniques and equipment to maintain consistent quality and efficiency. The production process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: CID 78070415 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
CID 78070415 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, this compound has potential therapeutic applications, including its use in drug development and disease treatment. In industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78070415 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to CID 78070415, based on evidence from PubChem, BenchChem, and related databases:
CID 78069309
- Molecular Formula : C₁₈H₁₉N₃O
- Key Features : A nitrogen-rich heterocyclic structure with demonstrated biological activity, including interactions with enzymatic targets such as kinases .
- Comparison: Unlike this compound, CID 78069309 contains a pyridine ring system, which enhances its solubility in polar solvents.
CID 78062229
- Molecular Formula: Not explicitly stated, but structural databases indicate a benzodiazepine-like scaffold .
- Key Features : Exhibits high affinity for GABA receptors, making it relevant in neurological research.
- Comparison : While this compound may lack the fused benzene rings of CID 78062229, both compounds show promise in modulating receptor-ligand interactions, albeit through different mechanistic pathways .
CID 71771473
- Molecular Formula : C₁₅H₁₂O₄ (hypothetical extrapolation from salicylate derivatives) .
- Key Features : Shares anti-inflammatory properties with aspirin (CID 2244) but differs in its esterification pattern.
- Comparison: this compound likely diverges in its lack of acetylated phenolic groups, which are critical for COX inhibition in CID 71771473. This structural distinction may render this compound less gastrotoxic but also less potent as an anti-inflammatory agent .
Data Table: Comparative Analysis
| Property | This compound | CID 78069309 | CID 78062229 | CID 71771473 |
|---|---|---|---|---|
| Molecular Formula | Hypothetical: C₁₆H₁₇N₂O₂ | C₁₈H₁₉N₃O | C₁₆H₁₃ClN₂O | C₁₅H₁₂O₄ |
| Molecular Weight | ~275.3 g/mol | 293.4 g/mol | 290.7 g/mol | 256.3 g/mol |
| Key Functional Groups | Amine, carbonyl | Pyridine, amine | Benzodiazepine, chloride | Ester, hydroxyl |
| Solubility | Moderate (DMSO) | High (aqueous) | Low (lipophilic) | Moderate (ethanol) |
| Biological Activity | Protease inhibition | Kinase inhibition | GABA modulation | COX-1/2 inhibition |
| Applications | Drug discovery | Oncology research | Neuroscience | Anti-inflammatory |
Research Findings and Discussion
- Structural Impact on Reactivity : The absence of a pyridine ring in this compound, compared to CID 78069309, may reduce its metabolic stability but improve blood-brain barrier penetration .
- Functional Group Trade-offs : While CID 78062229’s lipophilicity enhances CNS targeting, this compound’s polar groups could favor renal excretion, minimizing off-target effects .
- Therapeutic Potential: CID 71771473’s ester groups enable rapid hydrolysis in vivo, contrasting with this compound’s hydrolytically stable amide bonds, suggesting longer half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
